Cas no 868166-20-5 (2-Iodo-5-(trifluoromethyl)benzonitrile)

2-Iodo-5-(trifluoromethyl)benzonitrile structure
868166-20-5 structure
Nome del prodotto:2-Iodo-5-(trifluoromethyl)benzonitrile
Numero CAS:868166-20-5
MF:C8H3F3IN
MW:297.01580452919
MDL:MFCD18398159
CID:1069019
PubChem ID:53363644

2-Iodo-5-(trifluoromethyl)benzonitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Iodo-5-(trifluoromethyl)benzonitrile
    • BENZONITRILE, 2-IODO-5-(TRIFLUOROMETHYL)-
    • 2-Iodo-5-(trifluoromethyl)benzonitrile (ACI)
    • 2-Cyano-4-trifluoromethyl-1-iodobenzene
    • 5-(Trifluoromethyl)-2-iodobenzonitrile
    • DTXSID30693641
    • SY204433
    • AS-10074
    • DA-01929
    • CS-0006986
    • MFCD18398159
    • 868166-20-5
    • SCHEMBL531358
    • CL8986
    • AKOS025403881
    • EN300-224449
    • MDL: MFCD18398159
    • Inchi: 1S/C8H3F3IN/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3H
    • Chiave InChI: KSPKCPNOVAIBEE-UHFFFAOYSA-N
    • Sorrisi: N#CC1C(I)=CC=C(C(F)(F)F)C=1

Proprietà calcolate

  • Massa esatta: 296.92623g/mol
  • Massa monoisotopica: 296.92623g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 229
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 23.8Ų
  • XLogP3: 3.2

2-Iodo-5-(trifluoromethyl)benzonitrile Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A013033562-250mg
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5 97%
250mg
$504.00 2023-08-31
Alichem
A013033562-500mg
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5 97%
500mg
$863.90 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1076992-1g
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5 98%
1g
¥79.00 2024-04-27
ChemScence
CS-0006986-10g
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5 98.64%
10g
$362.0 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1076992-250mg
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5 98%
250mg
¥58.00 2024-04-27
TRC
I724793-250mg
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5
250mg
$81.00 2023-05-18
abcr
AB448254-1g
2-Iodo-5-(trifluoromethyl)benzonitrile; .
868166-20-5
1g
€83.40 2025-02-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X07025-1g
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5 98%
1g
¥59.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MI836-1g
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5 98%
1g
379.0CNY 2021-07-15
TRC
I724793-500mg
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5
500mg
$121.00 2023-05-18

2-Iodo-5-(trifluoromethyl)benzonitrile Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  rt; 4 h, rt → 95 °C; 95 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water
Riferimento
Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation
Whyte, Andrew ; et al, Organic Letters, 2018, 20(2), 345-348

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Diiodomethane ,  tert-Butyl nitrite ;  rt → 100 °C; 30 min, 100 °C
Riferimento
Discovery of Substituted Biphenyl Oxazolidinone Inhibitors of Cholesteryl Ester Transfer Protein
Thompson, Christopher F.; et al, ACS Medicinal Chemistry Letters, 2011, 2(6), 424-427

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Diiodomethane ,  tert-Butyl nitrite ;  rt; rt → 100 °C; 30 min, 100 °C
Riferimento
Biphenyl-Substituted Oxazolidinones as Cholesteryl Ester Transfer Protein Inhibitors: Modifications of the Oxazolidinone Ring Leading to the Discovery of Anacetrapib
Smith, Cameron J.; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4880-4895

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  rt → reflux; 1 h, reflux
2.1 Reagents: Diiodomethane ,  tert-Butyl nitrite ;  rt → 100 °C; 30 min, 100 °C
Riferimento
Discovery of Substituted Biphenyl Oxazolidinone Inhibitors of Cholesteryl Ester Transfer Protein
Thompson, Christopher F.; et al, ACS Medicinal Chemistry Letters, 2011, 2(6), 424-427

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  4 h, rt → reflux
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, 0 °C
2.2 Reagents: Potassium iodide Solvents: Water ;  rt; 4 h, rt → 95 °C; 95 °C → rt
2.3 Reagents: Sodium sulfite Solvents: Water
Riferimento
Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation
Whyte, Andrew ; et al, Organic Letters, 2018, 20(2), 345-348

Synthetic Routes 6

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  1 h, reflux
2.1 Reagents: Diiodomethane ,  tert-Butyl nitrite ;  rt; rt → 100 °C; 30 min, 100 °C
Riferimento
Biphenyl-Substituted Oxazolidinones as Cholesteryl Ester Transfer Protein Inhibitors: Modifications of the Oxazolidinone Ring Leading to the Discovery of Anacetrapib
Smith, Cameron J.; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4880-4895

2-Iodo-5-(trifluoromethyl)benzonitrile Raw materials

2-Iodo-5-(trifluoromethyl)benzonitrile Preparation Products

2-Iodo-5-(trifluoromethyl)benzonitrile Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:868166-20-5)2-Iodo-5-(trifluoromethyl)benzonitrile
A940257
Purezza:99%
Quantità:10g
Prezzo ($):190.0